molecular formula C23H22N4O B2400923 N-(4-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine CAS No. 896075-09-5

N-(4-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

Cat. No.: B2400923
CAS No.: 896075-09-5
M. Wt: 370.456
InChI Key: JJAKFXXQFONXPO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a fused bicyclic core structure with a cyclopentane ring. The substituents—4-methoxyphenyl, methyl, and phenyl groups—modulate its physicochemical and biological properties. The 4-methoxyphenyl group at the 8-position likely enhances solubility and bioavailability compared to non-polar substituents .

Properties

IUPAC Name

N-(4-methoxyphenyl)-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O/c1-15-21(16-7-4-3-5-8-16)23-25-20-10-6-9-19(20)22(27(23)26-15)24-17-11-13-18(28-2)14-12-17/h3-5,7-8,11-14,24H,6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJAKFXXQFONXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NC5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article delves into the compound's biological activity, including its mechanisms of action, cytotoxic effects on various cancer cell lines, structure-activity relationships (SAR), and relevant case studies.

The compound is believed to exert its biological effects primarily through the inhibition of microtubule assembly, similar to other known anti-cancer agents like colchicine. This mechanism disrupts normal cellular processes such as mitosis, leading to apoptosis in cancer cells. The compound's structure allows it to bind effectively to the colchicine site on tubulin, which is critical for its cytotoxic activity .

Cytotoxic Effects

Recent studies have highlighted the cytotoxic properties of this compound against various human cancer cell lines. The following table summarizes its inhibitory effects:

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung)0.51Microtubule disruption
MCF-7 (Breast)0.61Microtubule disruption
HCT116 (Colon)1.07Microtubule disruption

Note: IC50 values represent the concentration required to inhibit cell growth by 50% .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that specific modifications in the chemical structure significantly influence the compound's potency. For instance:

  • Methyl groups at positions 2 and 6 enhance cytotoxicity.
  • Substituents on the phenyl ring also play a crucial role; compounds with electron-donating groups exhibit higher activity compared to those with electron-withdrawing groups .

Study 1: Cytotoxicity Assessment

A study evaluating the cytotoxic effects of this compound demonstrated significant growth inhibition in A549, MCF-7, and HCT116 cell lines. The results indicated that this compound could serve as a lead candidate for further development in anti-cancer therapies .

Study 2: In Vivo Efficacy

In vivo studies using murine models have shown that administration of this compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings suggest that the compound not only inhibits cell proliferation but may also affect tumor microenvironments favorably .

Study 3: Resistance Mechanisms

Another important aspect investigated was the compound's ability to overcome drug resistance commonly seen in cancer therapies. The results indicated that it effectively inhibited P-glycoprotein (Pgp) and βIII-tubulin overexpression, which are often associated with resistance mechanisms in various cancers .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has demonstrated significant cytotoxicity, which is critical for its application in oncology. The following table summarizes the IC50 values for different cancer cell lines:

Cell LineIC50 (µM)Inhibition (%)
A549 (Lung)15.075%
MCF-7 (Breast)12.580%
HCT116 (Colon)20.070%

The compound's effectiveness is attributed to its ability to inhibit specific kinases associated with cell proliferation and survival pathways. Preliminary investigations indicate that it may act through a multi-target mechanism involving key regulatory proteins in cancer cell signaling.

Structure–Activity Relationship (SAR)

SAR studies reveal that modifications at the ethoxy and phenyl positions can significantly influence the biological activity of the compound. Compounds with electron-donating groups at these positions tend to exhibit enhanced activity compared to those with electron-withdrawing groups. This relationship underscores the importance of molecular design in optimizing therapeutic efficacy.

Case Study 1: In Vivo Efficacy

In vivo studies using xenograft models demonstrated that treatment with N-(4-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine resulted in significant tumor regression compared to control groups. These findings suggest that the compound has potent anticancer effects in a living organism.

Case Study 2: Combination Therapy

Combination therapy with standard chemotherapeutic agents showed enhanced efficacy when used alongside this compound. This suggests potential for use in combination regimens, which could improve treatment outcomes for patients with resistant cancer types.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The pyrazolo[1,5-a]pyrimidine core is conserved across analogs, but substituent differences significantly alter properties. Key comparisons include:

Compound Name Substituents (Position 8) Molecular Formula Molecular Weight Key Features Source
Target Compound N-(4-Methoxyphenyl) C₂₄H₂₃N₅O 397.48 g/mol Enhanced solubility via 4-methoxy group Inferred
N-(2-Methoxyethyl) analog () 2-Methoxyethyl C₁₉H₂₂N₄O 322.41 g/mol Reduced steric bulk; moderate lipophilicity
N-Isopropyl analog () Isopropyl C₁₉H₂₃N₅ 321.42 g/mol Increased hydrophobicity; potential for membrane permeability
Piperidinecarboxamide analog () Piperidine-3-carboxamide C₂₄H₂₇N₇O₂ 453.52 g/mol Extended hydrogen-bonding capacity; possible kinase inhibition

Key Research Findings

Substituent-Driven Solubility: The 4-methoxyphenyl group improves aqueous solubility compared to non-polar substituents (e.g., isopropyl in ), as evidenced by logP calculations for analogs .

Anti-Mycobacterial Potential: Fluorinated analogs () suggest that electron-withdrawing groups enhance activity. The target compound’s methoxy group, though electron-donating, may compensate via improved pharmacokinetics .

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